2-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-ethyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
2-({[3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-ethyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is a structurally complex heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4-one core fused with a thiophene ring. Key structural elements include:
- 3-Ethyl and 6-phenyl substituents on the pyrimidinone core, which influence electronic properties and steric interactions.
- 1,2,4-Oxadiazole ring substituted with a 3,4-dimethylphenyl group, linked via a methylsulfanyl bridge. This moiety may enhance metabolic stability and modulate receptor binding.
Synthetic routes for analogous thienopyrimidinones often involve cyclocondensation of thioureas with α,β-unsaturated ketones or multi-step functionalization of preformed cores, as seen in and .
Properties
IUPAC Name |
2-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-ethyl-6-phenylthieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O2S2/c1-4-29-24(30)22-19(13-20(33-22)17-8-6-5-7-9-17)26-25(29)32-14-21-27-23(28-31-21)18-11-10-15(2)16(3)12-18/h5-13H,4,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYUDJNLKKYPSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC4=NC(=NO4)C5=CC(=C(C=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-ethyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one involves multiple steps, each requiring specific reagents and conditions. One common synthetic route starts with the preparation of the thieno[3,2-d]pyrimidin-4-one core, which is then functionalized with the oxadiazole and sulfanyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-ethyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the specific reaction
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms of the compound .
Scientific Research Applications
2-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-ethyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly as a candidate for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-ethyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Thieno/Pyrrolo-Pyrimidinone Derivatives
Key Observations :
- Core Heterocycle: The thieno[3,2-d] vs. thieno[2,3-d] isomerism (target vs. For example, thieno[2,3-d] derivatives in show TRPA1 inhibition, suggesting the target compound’s core may retain similar activity .
- Oxadiazole-Sulfanyl Linker: Unlike 4i’s simple phenyl group, this moiety introduces hydrogen-bond acceptors and rigidity, possibly improving metabolic stability over esters or amides () .
Table 2: Antimicrobial and Receptor-Targeted Activity
Critical Analysis :
- However, 4i’s moderate activity against Bacillus subtilis and Staphylococcus aureus (zone inhibition 12–14 mm at 1 mg/mL) implies that the target’s bulkier substituents may reduce efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
